![molecular formula C24H19FN4O5S B2594748 N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide CAS No. 1226441-55-9](/img/no-structure.png)

N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

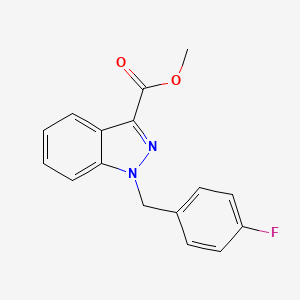

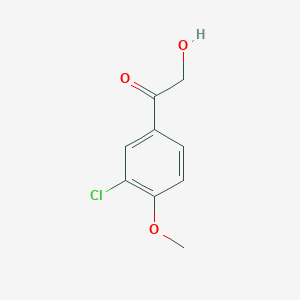

N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide, also known as CM-272, is a chemical compound that has been extensively studied in recent years due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives and has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Applications De Recherche Scientifique

Antibacterial Activity

ND4 has demonstrated promising antibacterial properties. In experimental studies, it effectively inhibits the growth of Enterococcus faecalis , a Gram-positive bacterium. Molecular docking analyses revealed ND4 as a potent inhibitor candidate against this pathogen .

Antibiofilm Properties

Biofilms, which are communities of microorganisms encased in a protective matrix, pose challenges in healthcare and industry. ND4 shows antibiofilm activity against both Gram-positive (e.g., Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus ) and Gram-negative bacteria (e.g., Escherichia coli , Pseudomonas aeruginosa , and Klebsiella pneumoniae ). Its ability to disrupt biofilm formation is valuable for combating infections .

Anti-HIV Potential

Nicotinamide derivatives, including ND4, have been investigated for their anti-HIV properties. While more research is needed, these compounds show promise in inhibiting viral replication .

Dermatological Applications

Nicotinamide is known for its skin-related benefits. ND4 may contribute to anti-dandruff, anti-itching, and hair growth-promoting effects. Additionally, it could help prevent gray hair and improve skin elasticity. Furthermore, nicotinamide derivatives are explored for treating acne, fine lines, and age spots .

Antifungal and Antimicrobial Properties

While not explicitly mentioned for ND4, nicotinamide derivatives generally exhibit antifungal and antimicrobial activities. These properties make them relevant in various medical and agricultural contexts .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide involves the reaction of 4-chlorobenzoyl chloride with 5-amino-1,3,4-oxadiazole to form 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carbonyl chloride. This intermediate is then reacted with 3-hydroxyanisole in the presence of a base to form 3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetate. The final step involves the reaction of this intermediate with nicotinamide in the presence of a dehydrating agent to form the target compound.", "Starting Materials": ["4-chlorobenzoyl chloride", "5-amino-1,3,4-oxadiazole", "3-hydroxyanisole", "nicotinamide", "base", "dehydrating agent"], "Reaction": ["Step 1: React 4-chlorobenzoyl chloride with 5-amino-1,3,4-oxadiazole in the presence of a base to form 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carbonyl chloride.", "Step 2: React 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carbonyl chloride with 3-hydroxyanisole in the presence of a base to form 3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetate.", "Step 3: React 3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetate with nicotinamide in the presence of a dehydrating agent to form N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide."] } | |

Numéro CAS |

1226441-55-9 |

Nom du produit |

N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide |

Formule moléculaire |

C24H19FN4O5S |

Poids moléculaire |

494.5 |

Nom IUPAC |

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H19FN4O5S/c1-3-33-18-9-8-14(12-19(18)32-2)22-26-20(34-27-22)13-28-17-10-11-35-21(17)23(30)29(24(28)31)16-7-5-4-6-15(16)25/h4-12H,3,13H2,1-2H3 |

Clé InChI |

KPDPOQLVAODMNM-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2594668.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2594677.png)

![6-[(8Z,11Z)-8,11-Heptadecadienyl]salicylic acid](/img/structure/B2594678.png)

![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2594680.png)

![[2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2594685.png)

![2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594686.png)